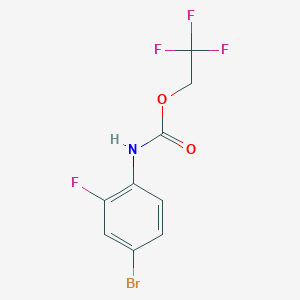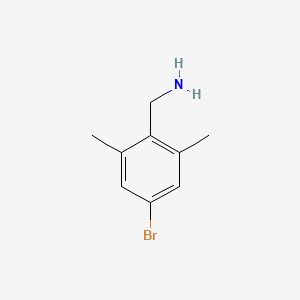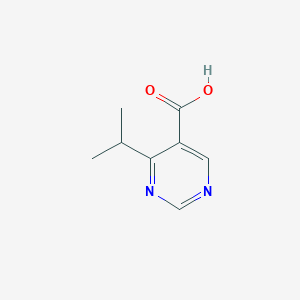
1-(3-Bromo-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester
Vue d'ensemble
Description
The compound “1-(3-Bromo-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester” is likely a synthetic organic compound. It contains a pyrazole ring, which is a type of aromatic heterocycle with two nitrogen atoms. It also has a bromobenzyl group and an ethyl ester group attached to the pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a bromobenzyl group, and an ethyl ester group. The bromine atom in the bromobenzyl group is likely to be a significant site of reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo a variety of reactions. For example, the bromine atom in the bromobenzyl group could be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromobenzyl group could make the compound relatively dense and possibly reactive. The ethyl ester group could give the compound certain solubility characteristics .Applications De Recherche Scientifique
Potential for Nonlinear Optical Materials :
- Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, including a compound with a carboxylic acid group and ester substituent. They found that these compounds, particularly compound 3c, exhibit significant optical nonlinearity, making them potential candidates for optical limiting applications (Chandrakantha et al., 2013).
Corrosion Inhibition for Steel :
- Herrag et al. (2007) evaluated the effects of pyrazole derivatives, including 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, as corrosion inhibitors for steel in hydrochloric acid. These compounds demonstrated a significant reduction in corrosion rate, with one compound achieving 98.5% inhibition at a certain concentration (Herrag et al., 2007).
Synthesis and Characterization in Chemical Research :
- Various studies have focused on the synthesis and characterization of pyrazole-4-carboxylic acid ethyl esters and related derivatives. For example, Yıldırım et al. (2005) conducted experimental and theoretical studies on functionalization reactions of similar compounds (Yıldırım et al., 2005).
- Wang et al. (2007) synthesized and characterized a novel benzimidazolium Brønsted acid ionic liquid for use in the synthesis of arylic esters, demonstrating the versatility of pyrazole derivatives in catalytic applications (Wang et al., 2007).
Applications in Crystallography and Material Science :
- The study of the crystal structure and properties of pyrazole derivatives, like the work by Qing Wang et al. (2017) on X-ray powder diffraction data, contributes to material science and pharmaceutical research (Qing Wang et al., 2017).
Potential in Catalysis and Polymerization :
- Research by Trollsås et al. (2000) on the synthesis and polymerization of cyclic esters, which are structurally similar to pyrazole-4-carboxylic acid ethyl esters, indicates potential applications in the development of new polymeric materials (Trollsås et al., 2000).
Propriétés
IUPAC Name |
ethyl 1-[(3-bromophenyl)methyl]pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-2-18-13(17)11-7-15-16(9-11)8-10-4-3-5-12(14)6-10/h3-7,9H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQDHFBTYMYEBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate](/img/structure/B1519293.png)



![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1519301.png)


